molecular formula C10H6F4 B12069228 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene

Cat. No.: B12069228
M. Wt: 202.15 g/mol
InChI Key: GSFGUARGFLNSSR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and trifluoromethyl iodide.

    Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

    Reaction Steps: The key steps include the formation of a palladium complex, followed by the coupling of the alkyne group (prop-2-yn-1-yl) with the benzene ring. The trifluoromethyl group is introduced via a trifluoromethylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The alkyne group may also participate in covalent bonding with target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Fluoro-1-(trifluoromethyl)benzene: Lacks the alkyne group, affecting its reactivity and applications.

    2-(Prop-2-yn-1-yl)-1-(trifluoromethyl)benzene: Lacks the fluorine atom, leading to variations in its chemical behavior.

Uniqueness

4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is unique due to the combination of fluorine, trifluoromethyl, and alkyne groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H6F4

Molecular Weight

202.15 g/mol

IUPAC Name

4-fluoro-2-prop-2-ynyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H6F4/c1-2-3-7-6-8(11)4-5-9(7)10(12,13)14/h1,4-6H,3H2

InChI Key

GSFGUARGFLNSSR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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